molecular formula C3H8O2S2 B1619134 Methane, (methylsulfonyl)(methylthio)- CAS No. 20163-71-7

Methane, (methylsulfonyl)(methylthio)-

Cat. No.: B1619134
CAS No.: 20163-71-7
M. Wt: 140.23 g/mol
InChI Key: MPHBIACXKTZAFW-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Methane, (methylsulfonyl)(methylthio)-, also known as bis(methylsulfinyl)methane , is a complex chemical compound The primary targets of this compound are currently not well-defined in the literature

Biochemical Pathways

It is known that some organosulfur compounds can play significant roles in biogeochemical cycles

Preparation Methods

Synthetic Routes and Reaction Conditions

Methane, (methylsulfonyl)(methylthio)- can be synthesized through several methods. One common synthetic route involves the reaction of methylsulfinylmethane with methylthiol under controlled conditions. The reaction typically requires a base such as sodium hydride to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity methane, (methylsulfonyl)(methylthio)- .

Chemical Reactions Analysis

Types of Reactions

Methane, (methylsulfonyl)(methylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thioethers, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methane, (methylsulfonyl)(methylthio)- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methane, (methylsulfonyl)(methylthio)- is unique due to its combination of sulfonyl and thioether groups, which provide distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

methylsulfanyl(methylsulfonyl)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O2S2/c1-6-3-7(2,4)5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHBIACXKTZAFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80328012
Record name Methane, (methylsulfonyl)(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80328012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20163-71-7
Record name Methane, (methylsulfonyl)(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80328012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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